3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
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Overview
Description
“3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is a sulfur-containing compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8O2S2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 188.3 . It is a solid substance .Mechanism of Action
While the specific mechanism of action for “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
The safety information for “3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves the introduction of a carboxylic acid group onto a thiophene ring that has a methyl and a methylsulfanyl group attached to it. This can be achieved through a series of reactions that involve the functionalization of the thiophene ring, followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "3-methylthiophene", "methylsulfanyl chloride", "sodium hydroxide", "carbon dioxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methanol", "chloroacetic acid" ], "Reaction": [ "3-methylthiophene is reacted with methylsulfanyl chloride in the presence of sodium hydroxide to form 3-methyl-5-(methylsulfanyl)thiophene.", "The resulting compound is then treated with carbon dioxide in the presence of a catalyst to form 3-methyl-5-(methylsulfonyl)thiophene.", "The sulfone group is then reduced to a sulfide group using a reducing agent such as sodium borohydride.", "The resulting compound is then acetylated using acetic anhydride and sulfuric acid to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium bicarbonate to form the carboxylic acid group.", "Finally, the carboxylic acid group is activated using chloroacetic acid to form the desired product, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid." ] } | |
CAS No. |
663194-95-4 |
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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